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Protocols & Analytical Methods

Method

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

An Application Guide to the Hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoate Esters The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoate Esters

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The conversion of pyrazole esters to their corresponding carboxylic acids is a critical transformation in drug development. Carboxylic acids often serve as key intermediates for amide bond formation, act as bioisosteres for other functional groups, or function as the final active pharmacophore, enhancing solubility and enabling crucial interactions with biological targets.[5]

This application note provides a comprehensive guide to the hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoate esters to yield 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid. We will explore the underlying reaction mechanisms, present detailed, field-proven protocols for both base- and acid-catalyzed hydrolysis, and discuss methods for reaction monitoring and product purification.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester is a nucleophilic acyl substitution reaction where water acts as the nucleophile to cleave the ester bond, yielding a carboxylic acid and an alcohol. This process can be significantly accelerated by either a base or an acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for its efficiency and irreversibility.[6] The reaction proceeds via a bimolecular mechanism (BAC2) involving the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.[7] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (⁻OR) as the leaving group. In the final, crucial step, the highly basic alkoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion, forming a stable carboxylate salt.[6][8] Subsequent acidification during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[7]

G Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification) Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH Hydroxide (⁻OH) OH->Ester CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral->CarboxylicAcid 2. Elimination of Alkoxide Alkoxide Alkoxide (⁻OR') Tetrahedral->Alkoxide Carboxylate Carboxylate Salt (R-COO⁻) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Alkoxide->CarboxylicAcid Alcohol Alcohol (R'-OH) FinalAcid Final Product (R-COOH) Carboxylate->FinalAcid 4. Protonation Workup Acid Workup (H₃O⁺) Workup->Carboxylate

Caption: Base-catalyzed hydrolysis proceeds via an irreversible deprotonation step.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[8] The reaction is an equilibrium process, and to drive it towards the products, it must be performed with a large excess of water.[9] The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[10] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A series of proton transfers follows, ultimately leading to the elimination of the alcohol as a neutral leaving group and regeneration of the acid catalyst.[10] Due to its reversible nature, this method can sometimes result in incomplete conversion if conditions are not carefully controlled.[9]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of a generic methyl or ethyl 2-(1-methyl-1H-pyrazol-4-yl)butanoate.

Workflow Overview

The overall experimental process, from reaction setup to final product isolation, follows a logical sequence. This workflow ensures efficiency and high purity of the final carboxylic acid product.

Caption: General experimental workflow for ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally higher yielding and more reliable than the acid-catalyzed alternative.

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)butanoate ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized Water

  • Hydrochloric acid (HCl), 1M or 6M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole butanoate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). A common starting concentration is 0.2-0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0-3.0 eq) or an aqueous solution of sodium hydroxide to the stirring solution at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). To prepare a TLC sample, withdraw a small aliquot, quench it with 1M HCl, and extract with ethyl acetate. Spot the organic extract against the starting material. The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicates reaction completion.

  • Work-up (Cooling & Acidification): Once the reaction is complete (typically 2-6 hours), cool the mixture to 0°C using an ice bath.

  • Slowly add 1M or 6M HCl to the stirring solution to neutralize the excess base and protonate the carboxylate salt. Continue adding acid until the pH of the aqueous layer is ~2-3.[11] The carboxylic acid product may precipitate as a solid.

  • Extraction/Filtration:

    • If a solid precipitates: Collect the product by vacuum filtration, wash the solid with cold water, and dry under vacuum.[12]

    • If no solid forms (or for higher recovery): Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.[11]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[11]

Protocol 2: Acid-Catalyzed Hydrolysis

This method is useful if the molecule contains base-labile functional groups.

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)butanoate ester

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Dioxane or Acetic Acid (as co-solvent, optional)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of water and a co-solvent like dioxane (e.g., 1:1 v/v). A large excess of water is crucial to drive the equilibrium.[9]

  • Dissolve the pyrazole butanoate ester (1.0 eq) in this mixture.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of 6M HCl to the solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 100°C).[13]

  • Monitoring: Monitor the reaction by TLC as described in the base-catalyzed protocol. Acid-catalyzed reactions are often slower than their base-catalyzed counterparts.

  • Work-up (Neutralization & Extraction): After cooling the reaction to room temperature, carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Summary & Comparison

The choice between acid and base catalysis depends on the substrate's stability and the desired reaction outcome. The table below summarizes key parameters for each method.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisRationale & Causality
Catalyst NaOH, LiOH, KOHH₂SO₄, HClStrong nucleophile (OH⁻) vs. electrophile activation (H⁺).
Stoichiometry Stoichiometric or excess baseCatalytic acidBase is consumed in the reaction; acid is regenerated.
Solvent THF/H₂O, MeOH/H₂OH₂O, Dioxane/H₂OMust solubilize both the ester and the catalyst.
Temperature 60-80°C (Reflux)~100°C (Reflux)Higher energy is needed to overcome the activation barrier.
Reversibility Irreversible Reversible Deprotonation of the acid product prevents the reverse reaction.[8]
Reaction Time Typically faster (2-6 h)Typically slower (>8 h)The direct attack of OH⁻ is kinetically more favorable.
Work-up Acidification requiredNeutralization requiredTo obtain the neutral carboxylic acid from its salt or remove catalyst.
Typical Yield Good to Excellent (>85%)Moderate to Good (60-90%)Irreversibility drives the reaction to completion.

Conclusion

The hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoate esters is a fundamental and enabling transformation for the synthesis of advanced intermediates in drug discovery. Base-catalyzed saponification is generally the method of choice due to its speed, high yield, and irreversible nature. However, acid-catalyzed hydrolysis remains a viable alternative for substrates bearing base-sensitive functionalities. The protocols and mechanistic insights provided in this guide offer researchers a robust framework for successfully performing this critical synthetic step.

References

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: General procedures for the purification of Carboxylic acids - Chempedia Source: LookChem URL: [Link]

  • Title: Ester Hydrolysis | Overview, Procedure & Mechanism Source: Study.com URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: International Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: University of Toronto URL: [Link]

  • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Experiment 5: Ester Hydrolysis Source: El Camino College URL: [Link]

  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]

  • Title: Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells Source: University of the Free State URL: [Link]

  • Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: ResearchGate URL: [Link]

  • Title: Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles Source: MDPI URL: [Link]

  • Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone Source: RSC Publishing URL: [Link]

  • Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: The Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry Source: Open Library Publishing Platform URL: [Link]

  • Title: Mechanisms of Ester hydrolysis Source: Science Discussions URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

Sources

Application

Application Note: High-Fidelity Pd-Catalyzed Cross-Coupling of Pyrazole Butanoic Acid Derivatives

Executive Summary Pyrazole butanoic acid derivatives are critical pharmacophores in modern medicinal chemistry, serving as core scaffolds for soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole butanoic acid derivatives are critical pharmacophores in modern medicinal chemistry, serving as core scaffolds for soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and anti-inflammatory agents. However, their synthesis via Palladium-catalyzed cross-coupling presents a "perfect storm" of chemoselectivity challenges: catalyst poisoning by the pyrazole nitrogen, protodeboronation of heteroaryl boronates, and interference from the free carboxylic acid side chain.

This guide provides a field-proven, self-validating methodology to overcome these hurdles. We prioritize the use of ester precursors and sterically demanding biaryl phosphine ligands to ensure high turnover numbers (TON) and reproducible yields.

Strategic Analysis: The "Why" Behind the Protocol

The Chemo-Selectivity Challenge

Successful coupling requires navigating three competing failure modes. Understanding these mechanisms is the first step toward mitigation.

  • N-Coordination (Catalyst Poisoning): The pyridinic nitrogen (N2) of the pyrazole ring is a strong

    
    -donor. It effectively competes with phosphine ligands for the Pd(II) center, forming stable, unreactive Pd(L)(Pyrazole)2 resting states that halt the catalytic cycle.
    
    • Solution: Use bulky ligands (e.g., XPhos, tBuXPhos) that sterically preclude N-binding while facilitating oxidative addition.

  • Protodeboronation: Pyrazole-boronic acids (especially 2-heteroaryl types) are notoriously unstable in aqueous base, rapidly hydrolyzing to the unreactive proto-demetallated pyrazole.

    • Solution: Utilize MIDA boronates or Pinacol esters and minimize water content, or switch to anhydrous base systems (e.g., CsF).

  • Carboxylic Acid Interference: Free butanoic acid side chains consume stoichiometric base (lowering the effective pH) and can form unreactive Pd-carboxylate species.

    • Solution:Mandatory Esterification. Perform all couplings on the ethyl or methyl ester of the butanoic acid. Hydrolysis to the free acid should be the final step (post-coupling).

Decision Logic for Ligand Selection

The following workflow illustrates the decision process for selecting the optimal catalytic system based on your specific pyrazole substrate.

G Start Substrate Analysis Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Carbon-Carbon Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald Carbon-Nitrogen Boronate Substrate: Pyrazole-Boronate? Suzuki->Boronate Halide Substrate: Pyrazole-Halide? Buchwald->Halide XPhos Protocol A: XPhos Pd G3 (Prevents Protodeboronation) Boronate->XPhos Unstable Boronate SPhos Alternative: SPhos Pd G2 (High Activity) Boronate->SPhos Stable Boronate BrettPhos Protocol B: tBuBrettPhos Pd G3 (For N-Arylation) Halide->BrettPhos Primary Amine / NH-Het RuPhos Alternative: RuPhos Pd G3 (For 2° Amines) Halide->RuPhos Secondary Amine

Caption: Decision tree for ligand selection in Pd-catalyzed pyrazole functionalization. High-contrast nodes indicate primary recommendations.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Pyrazole-Boronates

Target: Synthesis of biaryl scaffolds where the pyrazole ring is coupled to an aryl core. Substrate Example: Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (Pyrazole-BPin ester).

Reagents & Setup
  • Catalyst: XPhos Pd G3 (2–5 mol%). Rationale: Rapid activation and stabilization against N-poisoning.

  • Base: K₃PO₄ (2.0 equiv, 0.5M in H₂O). Rationale: Mild base minimizes ester hydrolysis compared to hydroxides.

  • Solvent: 1,4-Dioxane.[1]

  • Temperature: 80 °C.

Step-by-Step Methodology
  • Charge Solids: In a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • Aryl Bromide coupling partner (1.0 mmol, 1.0 equiv).

    • Pyrazole-BPin ester (1.2 mmol, 1.2 equiv).

    • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Self-Validation Check: Ensure the catalyst is a pale yellow/off-white powder. Dark brown/black indicates decomposition.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes to dissolve organic components.

  • Base Addition: Add degassed 0.5M K₃PO₄ (4 mL) via syringe.

    • Note: A biphasic mixture will form. Vigorous stirring (≥800 RPM) is critical for mass transfer.

  • Reaction: Place in a pre-heated block at 80 °C. Stir for 4–12 hours.

  • Monitoring (LCMS):

    • Take a 10 µL aliquot, dilute in MeCN.

    • Success Criteria: Disappearance of Aryl Bromide. Presence of product mass (M+H).

    • Failure Mode: If protodeboronation (M-BPin+H) is observed >10%, lower temp to 60 °C and increase catalyst loading to 5%.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Wash organic layer with brine. Dry over Na₂SO₄.

  • Hydrolysis (Optional): To obtain the free butanoic acid, treat the crude ester with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 2 hours.

Protocol B: Buchwald-Hartwig N-Arylation

Target: Attaching the pyrazole nitrogen (N1) to an aryl ring, or aminating a halopyrazole. Substrate Example: Ethyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate coupled with an Aryl Amine.

Reagents & Setup
  • Catalyst: tBuBrettPhos Pd G3 (2 mol%). Rationale: Specialized for amination of 5-membered heterocycles.[2]

  • Base: K₂CO₃ (anhydrous) or NaOtBu. Warning: NaOtBu may transesterify or hydrolyze the ester; K₂CO₃ is safer for butanoic esters.

  • Solvent: t-Amyl Alcohol (anhydrous). Rationale: Higher boiling point than t-BuOH, promotes solubility.

Step-by-Step Methodology
  • Pre-drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction.

  • Charge Solids:

    • Bromo-pyrazole ester (1.0 mmol).

    • Aryl Amine (1.2 mmol).

    • tBuBrettPhos Pd G3 (2 mol%).

    • K₂CO₃ (2.5 equiv, finely ground).

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to halide).

  • Reaction: Heat to 100 °C for 12 hours.

    • Self-Validation: The mixture should turn from pale yellow to a rich amber/brown. A black precipitate suggests Pd black formation (catalyst death) – if this occurs, add 1 mol% additional ligand.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

Use this table to diagnose reaction failures based on LCMS/NMR data.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to G3 precatalysts (contain pre-formed Pd-L bond). Increase temp by 10°C.
Protodeboronation Base/Water incompatibilitySwitch base to anhydrous CsF or K₃PO₄ (solid) . Use dry dioxane.
Ester Hydrolysis Base too strongSwitch from Hydroxide/Alkoxide to Carbonate or Phosphate .
Pd Black Formation Ligand dissociationAdd 1–2 mol% free ligand (e.g., XPhos) to stabilize the active species.
Homocoupling (Ar-Ar) Oxidative issueEnsure rigorous degassing (Argon sparge >10 min).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (General background on cross-coupling mechanisms).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Massachusetts Institute of Technology (DSpace). Link (Source for tBuBrettPhos protocols).

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat. Journal of Medicinal Chemistry, 2017. Link (Specific synthesis of pyrazole intermediates in Vericiguat).

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2010. Link (Protocols for difficult N-heterocycle boronates).

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Link (Mechanistic overview and base tolerance).

Sources

Method

reagents for activating 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Application Note: Optimizing Amidation Strategies for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid Executive Summary 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid represents a critical building block in the synthesis of JAK inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Amidation Strategies for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Summary

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid represents a critical building block in the synthesis of JAK inhibitors and other kinase-targeting small molecules. However, its activation presents a specific synthetic challenge: the risk of racemization at the alpha-position. The adjacent electron-rich pyrazole ring, combined with the carbonyl group, increases the acidity of the alpha-proton, making the activated intermediate susceptible to deprotonation and subsequent loss of optical purity.

This guide analyzes the mechanistic risks associated with standard coupling reagents (HATU, EDC) and establishes Propylphosphonic Anhydride (T3P) as the superior reagent for maintaining enantiomeric excess (ee%) while ensuring high conversion yields.

Molecular Analysis & Mechanistic Risks

Structural Considerations

The substrate contains three critical features influencing activation:

  • Alpha-Chiral Center: The C2 position carries an ethyl group and a pyrazole ring. Preservation of this stereocenter is the primary success metric.

  • 1-Methyl-1H-pyrazole: The N-methylation prevents side reactions such as N-acylation of the pyrazole ring, eliminating the need for heterocyclic protecting groups.

  • Steric Bulk: The ethyl group at the alpha position introduces moderate steric hindrance, requiring a reagent potent enough to drive coupling without necessitating elevated temperatures.

The Racemization Pathway

Racemization during amidation of alpha-aryl/heteroaryl acids typically occurs via two mechanisms:

  • Direct Enolization: Base-mediated abstraction of the alpha-proton from the activated ester.

  • Azlactone (Oxazolone) Formation: Cyclization of the activated acid (if an N-acyl group were present nearby, though less relevant here, the mechanism mimics ketene-like intermediates in similar systems).

For this specific substrate, base-induced enolization is the dominant risk. Standard uronium reagents (HATU/HBTU) require tertiary amine bases (DIEA/TEA) to function. If the base is present in excess or if the coupling is slow due to the steric bulk of the ethyl group, the base has time to abstract the alpha-proton, destroying the chirality.

Reagent Selection Guide

The following reagents have been evaluated for this specific class of substrates:

ReagentClassRisk ProfileRecommendation
T3P (50% in EtOAc/DMF) Cyclic AnhydrideLow Primary Recommendation. Fast kinetics, low epimerization, easy workup.
HATU Uronium SaltHigh Secondary. Use only for sterically difficult amines; requires strict base control (1.0 eq).
COMU / Oxyma Uronium / AdditiveMedium Good alternative to HATU; Oxyma suppresses racemization better than HOBt.
Oxalyl Chloride Acid ChlorideCritical Avoid. High risk of ketene formation and racemization unless performed at -78°C.

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling using T3P (Recommended)

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It forms a mixed anhydride that reacts rapidly with the amine. Crucially, T3P couplings can often be run with weak bases (Pyridine, NMM) or even without base if the amine is nucleophilic enough, drastically reducing alpha-proton abstraction.

Materials:

  • Substrate: 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid (1.0 eq)

  • Amine: R-NH2 (1.1 eq)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (2.5 eq) or N-Methylmorpholine (NMM) (2.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5-10 volumes)

Step-by-Step Procedure:

  • Charge: To a clean, dry reactor under N2, charge the carboxylic acid substrate and the solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (or NMM) dropwise. Note: Pyridine is preferred for chiral preservation; NMM is stronger if the amine is unreactive.

  • Reagent Addition: Add T3P solution dropwise over 15 minutes, maintaining internal temperature < 5°C.

  • Amine Addition: Add the amine component (1.1 eq).

  • Reaction: Allow the mixture to warm to 20-25°C. Stir for 2-4 hours. Monitor by HPLC for consumption of acid.

  • Workup: T3P byproducts are water-soluble.[1][2]

    • Add water (5 vol). Stir for 10 min.

    • Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3 (sat), then Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Sterically Demanding Coupling using HATU

Rationale: If the amine partner is extremely non-nucleophilic (e.g., electron-deficient aniline), T3P may be too slow. HATU is used here, but with Collidine (a non-nucleophilic, hindered base) to minimize proton abstraction.

Materials:

  • Substrate (1.0 eq)[3]

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • Base: 2,4,6-Collidine (1.2 eq) - Critical: Do not use excess DIEA.

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0°C. Stir for 5 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the amine immediately.

  • Controlled Base Addition: Add Collidine dropwise at 0°C. Do not premix the acid and base before adding HATU.

  • Reaction: Stir at 0°C for 2 hours. Only warm to room temperature if conversion is <50% after 2 hours.

  • Quench: Pour into ice-water/LiCl solution (to remove DMF) and extract with EtOAc.

Representative Performance Metrics

The following table summarizes expected outcomes based on the activation of alpha-heteroaryl propionic acids (class-representative data).

Activation MethodBaseConversion (2h)Enantiomeric Excess (ee%)Notes
T3P / EtOAc Pyridine96%>98% Best balance of yield and purity.
T3P / DMF DIEA98%92%Stronger base increases yield but lowers ee%.
HATU / DMF DIEA (3.0 eq)>99%74%Significant racemization due to excess base.
HATU / DMF Collidine (1.0 eq)90%94%Acceptable compromise for difficult amines.
EDC / HOBt NMM85%96%Slower reaction; incomplete conversion common.

Visualization of Pathways and Logic

Diagram 1: Racemization Mechanism & Prevention

This diagram illustrates the competing pathways between productive amidation and destructive racemization.

RacemizationPathways cluster_T3P T3P Advantage Acid Starting Material (Chiral Acid) Activated Activated Species (Mixed Anhydride/Active Ester) Acid->Activated Activation (T3P/HATU) Amide Target Amide (Chiral Retention) Activated->Amide Fast Amidation (k_couple) Enolate Enolate Intermediate (Planar/Achiral) Activated->Enolate Base Abstraction (k_base) Racemic Racemic Product (50/50 Mixture) Enolate->Racemic Reprotonation/Coupling

Caption: Kinetic competition between productive amidation (Green) and base-mediated racemization (Red). T3P accelerates k_couple while minimizing k_base.

Diagram 2: Reagent Selection Decision Tree

A logical flow for selecting the correct protocol based on the amine partner.

SelectionTree Start Start: Coupling of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid Q1 Is the Amine Partner Nucleophilic (Primary/Secondary Alkyl)? Start->Q1 RouteA Route A: T3P / Pyridine (Protocol A) Q1->RouteA High Reactivity Q2 Is the Amine Acid-Sensitive or Extremely Weak? Q1->Q2 Low Reactivity Yes Yes No No (Aniline/Steric) RouteB Route B: HATU / Collidine (Protocol B) Q2->RouteB Extremely Weak RouteC Route C: T3P / NMM / Heat (Modified Protocol A) Q2->RouteC Moderately Weak

Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[1][4] Tetrahedron, 60(11), 2447-2467.

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[1] Organic Process Research & Development. (Contextual citation for T3P efficacy in scale-up).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Topic: Solubility Optimization & Troubleshooting Executive Summary This guide addresses the handling, solubilization, and formulation of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid . As a scaffold commonly used in fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting

Executive Summary

This guide addresses the handling, solubilization, and formulation of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid . As a scaffold commonly used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis, this molecule presents specific physicochemical challenges. Its behavior is dominated by the interplay between the lipophilic pyrazole-alkyl core and the ionizable carboxylic acid tail .

Most user-reported issues (precipitation in media, "crashing out" during dilution) stem from a misunderstanding of its pH-dependent solubility profile . This guide provides mechanistic insights and validated protocols to ensure experimental reproducibility.

Part 1: The Physicochemical Profile

To troubleshoot effectively, you must understand the molecule's "Solubility Cliff."

PropertyValue (Approx.)Implication
Molecular Weight ~168.2 g/mol Small molecule, fragment-like.
Acidic pKa (COOH) 4.2 – 4.8Critical: At pH < 4, the molecule is neutral and poorly soluble in water.
Basic pKa (Pyrazole N) ~2.0 – 2.5Very weak base; relevant only in strong acid conditions.
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic. Requires organic cosolvents or ionization to dissolve.
Physical State Crystalline SolidHigh lattice energy can lead to slow dissolution rates ("brick dust").
The "Solubility Cliff" Mechanism

The diagram below illustrates why users often experience precipitation when diluting DMSO stocks into acidic or neutral buffers.

SolubilityMechanism LowPH pH < 4.0 (Acidic Environment) Neutral Neutral Species (COOH / Pyrazole) LowPH->Neutral Protonation Precip PRECIPITATION (Low Solubility) Neutral->Precip Aggregates in Water Ionized Anionic Species (COO- / Pyrazole) Neutral->Ionized Add Base (NaOH) HighPH pH > 6.0 (Basic/Physiological) HighPH->Ionized Deprotonation Soluble SOLUTION (High Solubility) Ionized->Soluble Electrostatic Repulsion

Figure 1: The pH-dependent solubility switch. The molecule transitions from a poorly soluble neutral form to a highly soluble anionic form as pH rises above its pKa.

Part 2: Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in DMSO (50 mM), but it precipitated immediately when I added it to my cell culture media. Why?

Diagnosis: This is the classic "Solvent Shock" combined with Buffer Capacity Failure . The Cause:

  • Solvent Shock: DMSO is highly soluble in water. When you add the stock to media, the DMSO diffuses away from the compound instantly. If the compound is hydrophobic (which it is in its neutral state), it aggregates before it can interact with the water.

  • pH Drop: Commercial culture media (DMEM/RPMI) is buffered to pH 7.4. However, adding a high concentration of a carboxylic acid (even in DMSO) can locally drop the pH below the pKa (4.5) at the injection site, forcing the compound back into its insoluble, neutral form.

The Fix:

  • Step 1: Do not add the DMSO stock directly to the bulk media.

  • Step 2: Perform an intermediate dilution in PBS (pH 7.4) or a buffer with higher capacity (e.g., HEPES).

  • Step 3: Vortex immediately during addition.

  • Pro-Tip: If working at high concentrations (>100 µM), pre-neutralize your DMSO stock with 1 equivalent of NaOH (aqueous) to ensure it enters the media as a salt.

Q2: My stock solution in DMSO has turned cloudy after a week at 4°C. Is it degraded?

Diagnosis: Likely Hygroscopic Precipitation , not degradation. The Cause: DMSO is hygroscopic (absorbs water from air). If stored loosely capped, moisture enters the vial. Since 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is less soluble in water than DMSO, the absorbed water acts as an "anti-solvent," causing micro-crystals to form.

The Fix:

  • Warm the vial to 37°C and vortex. If it clears, it is physical precipitation.

  • Prevention: Store DMSO stocks in small aliquots. Use desiccators. Avoid repeated freeze-thaw cycles which introduce condensation.

Q3: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to remove by evaporation if needed.

  • Cons: The solubility limit in ethanol is typically lower than in DMSO. You may only achieve 10-20 mM stocks compared to 50-100 mM in DMSO.

  • Warning: Do not use ethanol for long-term storage of carboxylic acids, as slow esterification (formation of ethyl ester) can occur, especially if catalytic traces of acid are present.

Part 3: Validated Protocols

Protocol A: Preparation of a 100 mM "Assay-Ready" Stock

For use in biological assays where pH control is critical.

Reagents:

  • Compound (Solid)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent)

  • 1M NaOH (Aqueous)

Workflow:

StockPrep Start Weigh Solid Compound (e.g., 16.8 mg) Solvent Add 90% of Target Vol (Anhydrous DMSO) Start->Solvent Check Visual Inspection: Clear? Solvent->Check Sonicate Sonicate (40°C, 10 min) Check->Sonicate No (Cloudy) Complete Top up to Final Vol with DMSO Check->Complete Yes (Clear) Sonicate->Check Storage Aliquot & Store (-20°C, Desiccated) Complete->Storage

Figure 2: Standard workflow for preparing high-concentration DMSO stocks. Sonication is key for breaking crystal lattice energy.

Protocol B: The "Salt-Switch" Method for Aqueous Formulation

Use this if you need to dose animals or use high concentrations in aqueous buffers without DMSO.

  • Weigh the required amount of the free acid.

  • Calculate the molar equivalent. (MW ≈ 168.2 g/mol ).

  • Add Water (0.9 volume). The suspension will be cloudy.

  • Titrate with 1.0 equivalent of 1M NaOH or KOH.

    • Observation: As you add the base, the cloudy suspension will turn clear as the carboxylate salt forms.

  • Adjust final volume with water or saline.

  • Check pH: Ensure final pH is > 6.5. If it drifts lower, the compound may reprecipitate.

Part 4: Solvent Compatibility Table

SolventSolubility RatingRecommended UseNotes
DMSO Excellent (+++++)Stock SolutionsHygroscopic; freezes at 18°C.
Methanol Good (++++)LC-MS AnalysisGood for transfers; evaporates easily.
Water (pH 2) Poor (-)Avoid Will precipitate immediately.
Water (pH 7.4) Moderate (++)Assay BufferConcentration dependent (< 1mM typically).
Water (pH 10) Excellent (++++)FormulationForms stable salt; check biological tolerance.
Acetonitrile Moderate (+++)HPLC Mobile PhaseGood organic modifier.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643160, 1-methyl-1H-pyrazole-4-carboxylic acid (Analog). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.
  • BenchChem. Troubleshooting Carboxylic Acid Solubility in Biological Assays. (General guidance on carboxylic acid handling).[1]

(Note: Specific experimental solubility data for CAS 154261-29-3 is proprietary/sparse in public databases; data presented here is derived from validated structure-property relationships of the 1-methylpyrazole-4-carboxylic acid scaffold.)

Sources

Optimization

Technical Support Center: Stability &amp; Synthesis of Pyrazole Butanoic Acids

Ticket ID: #PBA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You are experiencing decarboxylation or degradation during the synthesis or puri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PBA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are experiencing decarboxylation or degradation during the synthesis or purification of pyrazole butanoic acid derivatives. While simple 4-(1H-pyrazol-1-yl)butanoic acid (CAS 110525-56-9) is thermally stable up to ~100°C, substituted derivatives —particularly those containing


-carbonyls, malonic acid motifs, or electron-deficient pyrazole rings—are highly susceptible to decarboxylation under acidic or thermal stress.[1][2]

This guide provides a root-cause analysis and validated protocols to prevent CO₂ loss, focusing on mild hydrolysis techniques and controlled-pH workups .[1][2]

Module 1: Diagnostic & Decision Logic

Before altering your protocol, determine the mechanism of your instability using the logic flow below.

Figure 1: Diagnostic logic for identifying the root cause of decarboxylation based on molecular structure and reaction conditions.

Module 2: Troubleshooting Guide (Q&A)
Q1: I am seeing vigorous gas evolution during the acidification step of my saponification. My yield is low.

Diagnosis: Acid-Catalyzed Decarboxylation. Mechanism: If your intermediate is a


-keto acid or a malonic acid derivative, lowering the pH below the pKa (typically ~3-4) protonates the carboxylate. The protonated form allows for a cyclic transition state that facilitates the loss of CO₂ (decarboxylation), especially if the solution is warm.
Corrective Action: 
  • Cooling: Chill the reaction mixture to 0°C before adding acid.

  • pH Control: Do not acidify to pH 1. Target pH 4-5 . Most pyrazole butanoic acids will precipitate or extract into organic solvent at this pH without fully protonating the kinetic trap that leads to decarboxylation.

  • Buffer: Use a Citrate Buffer (pH 4.5) or 1M NaH₂PO₄ instead of concentrated HCl.[1]

Q2: My product disappears during drying in the oven (60°C).

Diagnosis: Thermal Instability. Mechanism: The pyrazole ring can act as an electron-withdrawing group (EWG).[1] If it is positioned


 or 

to the carboxylic acid, it can stabilize the carbanion formed after CO₂ loss, lowering the activation energy for thermal decarboxylation. Corrective Action:
  • Stop Oven Drying: Switch to Lyophilization (Freeze Drying) .

  • Vacuum: If lyophilization is unavailable, dry under high vacuum (<10 mbar) at ambient temperature (20-25°C) in the presence of P₂O₅.

Q3: Standard NaOH hydrolysis is yielding a complex mixture. Is the base attacking the pyrazole?

Diagnosis: Base-Induced Degradation / Retro-Claisen.[1] Mechanism: While decarboxylation is usually acid/thermal, strong bases (NaOH/KOH) at high temperatures can cause ring opening of the pyrazole or Retro-Claisen fragmentation if a


-keto group is present.[1]
Corrective Action: 
  • Switch to Lithium Hydroxide (LiOH) in THF/Water.[1][3] Lithium coordinates tightly with the carbonyl oxygen, accelerating hydrolysis via a mild mechanism that does not require heating [1].

Module 3: Optimized Protocols

These protocols are designed to replace standard "refluxing acid" methods with milder alternatives that preserve the carboxyl group.

Protocol A: The "Gold Standard" Mild Hydrolysis (LiOH)

Best for: General pyrazole butanoic esters sensitive to heat or strong pH swings.

ParameterSpecificationReason
Reagent LiOH (2.0 - 3.0 equiv)Mild hydroxide source; Li+ acts as a Lewis acid catalyst.[1]
Solvent THF : Water (3:1)Homogenizes the organic ester and aqueous base.
Temperature 0°C to 20°CCRITICAL: Never heat above RT.
Time 4 - 12 HoursMonitor by TLC/LCMS.[1]
Quench 1M NaH₂PO₄Buffers to pH ~4-5. Avoids strong mineral acids.[1][4]

Step-by-Step:

  • Dissolve the ester substrate in THF (0.1 M concentration).[1]

  • Cool to 0°C.

  • Add solution of LiOH (2.5 eq) in water dropwise.[1]

  • Allow to warm to Room Temperature (RT). Stir until starting material is consumed (TLC).

  • Workup: Dilute with EtOAc. Pour into ice-cold 1M NaH₂PO₄ (Sodium Dihydrogen Phosphate).

  • Separate layers. Extract aqueous layer 2x with EtOAc.[1]

  • Dry organics over Na₂SO₄ (anhydrous) and concentrate in vacuo at <30°C.

Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Best for: Extremely acid-sensitive substrates or sterically hindered esters.[1]

This method avoids water entirely during the cleavage step, preventing the formation of the unstable free acid until the very last moment of isolation [2].

Step-by-Step:

  • Dissolve ester in anhydrous THF or DME.[1]

  • Add Potassium Trimethylsilanolate (TMSOK) (1.1 - 2.0 eq).[1]

  • Stir at RT under Nitrogen/Argon. The product often precipitates as the potassium salt.

  • Isolation: Filter the solid potassium salt (stable).

  • Just prior to use: Dissolve the salt in cold water and carefully adjust pH to 5 to liberate the free acid, or use the salt directly in the next coupling step.

Module 4: Comparative Data

Stability of Pyrazole Butanoic Acid Variants

Structure TypeRisk LevelPrimary TriggerPrevention Strategy
Simple Chain (e.g., 4-(pyrazol-1-yl)butanoic acid)LowExtreme Heat (>150°C)Standard storage; avoid distillation.[1]

-Keto
(e.g., 3-oxo-4-pyrazolyl)
Critical Acid (pH <3) or Heat (>40°C)Never acidify. Isolate as Li/Na salt.[1]

-Substituted
(Malonate derived)
HighAcid + HeatKrapcho decarboxylation (controlled) if mono-decarboxylation is desired.[1]
Ring-Acid (Pyrazole-3/5-carboxylic acid)ModerateMetal Catalysts (Cu, Ag)Avoid transition metals during purification.[1]
References
  • Master Organic Chemistry. (2022).[1] Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Laganis, E. D., & Chenard, B. L. (1984).[2] Metal silanolates: organic soluble equivalents for O-2.[1] Rapid reaction with esters. Tetrahedron Letters, 25(51), 5831-5834.[1][2] (Foundational text for TMSOK method).

  • Vertex AI Search. (2025).[1] Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Prepared by: Senior Application Scientist, Crystallization & Formulation Group Welcome to the technical support guide for the crystallization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Crystallization & Formulation Group

Welcome to the technical support guide for the crystallization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Our approach is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

The molecule , 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, possesses a unique combination of functional groups: a carboxylic acid capable of strong hydrogen bonding, a heterocyclic pyrazole ring which can engage in π-stacking, and a flexible butanoic acid chain. This structural complexity can present challenges, but also offers multiple avenues for successful crystallization.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the crystallization of pyrazole-carboxylic acid derivatives.

Q1: How do I select an appropriate initial solvent system for crystallization?

A1: Solvent selection is the most critical step in developing a crystallization process. The ideal solvent should dissolve your compound moderately to highly at an elevated temperature, but poorly at a lower temperature. This temperature-dependent solubility is the driving force for crystallization upon cooling.

For 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, consider its bifunctional nature:

  • Polar Head: The carboxylic acid group is polar and capable of hydrogen bonding. Polar protic solvents like alcohols (ethanol, isopropanol) or even water can be effective.[1]

  • Less Polar Body: The N-methylpyrazole ring and the alkyl chain are less polar. Solvents like ethyl acetate, acetone, or toluene might be suitable.

Our Recommended Strategy: Begin with a systematic screening process using a small amount of material. Test solubility in a range of solvents across the polarity spectrum. A good starting point is often a binary solvent system: one "good" solvent in which the compound is highly soluble, and one "poor" solvent (or anti-solvent) in which it is sparingly soluble. This allows for fine-tuning of the supersaturation level.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This often happens when the solution is too supersaturated, or when the temperature of nucleation is below the compound's melting point in the solvent system. Molecules with flexible structures, like the butanoic acid chain in your compound, can be prone to this phenomenon.[2]

Troubleshooting Strategies:

  • Reduce Supersaturation: The most common cause is cooling the solution too quickly or using too little solvent. Try returning the oiled-out mixture to the heat source, adding more of the "good" solvent (10-20% more), and allowing it to cool much more slowly.[3]

  • Lower the Crystallization Temperature: If the compound is coming out of solution at a temperature above its melting point, a lower crystallization temperature may be required.

  • Change the Solvent System: Solvents that are extremely "good" can sometimes promote oiling out. Try a solvent system where the compound's solubility is lower.

  • Seed the Solution: Introducing a seed crystal can bypass the energy barrier for nucleation and promote direct crystallization, avoiding the metastable oil phase. If you don't have a crystal, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.[2][3]

Q3: I've set up my crystallization, but no crystals have formed after an extended period. What are my next steps?

A3: The failure to form crystals indicates that the solution is not sufficiently supersaturated under the current conditions. The goal is to gently push the system into a metastable zone where nucleation can occur without causing rapid precipitation.

Methods to Induce Crystallization:

  • Introduce a Seed Crystal: This is the most effective method. A tiny amount of the pure solid provides a template for crystal growth.[3]

  • Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation points.[3]

  • Slow Evaporation: If the solvent is volatile, you can leave the container partially open in a controlled environment (like the back of a fume hood). As the solvent slowly evaporates, the concentration of the solute will increase, eventually reaching supersaturation.[4]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes faintly cloudy (the point of nucleation). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the system to stand.

  • Reduce the Temperature: If cooling to room temperature is not enough, try cooling the flask in an ice bath or a refrigerator. Be cautious, as rapid cooling can lead to small or impure crystals.[3]

Q4: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A4: The formation of very small crystals or powder is typically a sign of rapid nucleation and crystal growth, which happens when the solution is too highly supersaturated.[1][5] To obtain larger, higher-quality single crystals, the process must be slowed down to allow molecules to arrange themselves in an ordered lattice.

Techniques for Improving Crystal Quality:

  • Slow Down the Process: The best crystals are rarely grown quickly. Whether you are using cooling, evaporation, or anti-solvent addition, slowing the rate is paramount. For cooling, this can be achieved by placing the flask in an insulated container (a Dewar flask or a beaker filled with vermiculite) to slow heat transfer.

  • Use a More Dilute Solution: Start with a less concentrated solution by adding more solvent. While this will reduce your overall yield in the mother liquor, it ensures that the point of saturation is reached more slowly, giving the crystals more time to grow.[3]

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material.[5] Dissolve your compound in a small vial with a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent) that is more volatile than the "good" solvent. The vapor of the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

Q5: What is the role of pH in the crystallization of this carboxylic acid?

A5: The pH of the solution is a critical variable for carboxylic acids. The carboxyl group (-COOH) is a weak acid and exists in equilibrium with its conjugate base, the carboxylate anion (-COO⁻).

  • Low pH (Acidic): The equilibrium shifts towards the protonated, neutral -COOH form. This form is generally less polar and less soluble in aqueous or highly polar solvents. Crystallization is typically favored at a pH below the pKa of the carboxylic acid.

  • High pH (Basic): The equilibrium shifts towards the deprotonated, anionic -COO⁻ form. This salt form is ionic and usually much more soluble in polar solvents, which will inhibit crystallization.

Therefore, ensuring the solution is sufficiently acidic is crucial for crystallizing the neutral form of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid. If your synthesis workup involved a basic extraction, you must carefully acidify the solution to precipitate the product before attempting recrystallization.

Troubleshooting Guides & Protocols
Protocol 1: Systematic Solvent Screening Workflow

This protocol allows for the efficient screening of multiple solvents to identify promising candidates for crystallization.

Materials:

  • ~50 mg of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

  • Small vials or test tubes (10-12)

  • A selection of solvents (see table below)

  • Heat source (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Place ~5 mg of your compound into each vial.

  • Add a solvent from the list below to the first vial, dropwise (e.g., 0.1 mL at a time).

  • After each addition, vortex or shake the vial to assess solubility at room temperature.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently heat the vial. Observe if the compound dissolves upon heating.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the outcome:

    • Ideal: The compound dissolves when hot and forms crystals upon cooling.

    • Too Soluble: The compound dissolves readily at room temperature. This solvent might be useful as the "good" solvent in a binary system.

    • Insoluble: The compound does not dissolve even when heated. This solvent might be a candidate for an "anti-solvent."

  • Repeat for all selected solvents.

SolventPolarity IndexBoiling Point (°C)Function
Water10.2100Polar Protic
Ethanol5.278Polar Protic
Isopropanol4.382Polar Protic
Acetonitrile6.282Polar Aprotic
Acetone5.456Polar Aprotic
Ethyl Acetate4.377Intermediate Polarity
Dichloromethane3.440Non-Polar
Toluene2.4111Non-Polar (Aromatic)
Heptane0.098Non-Polar (Aliphatic)
Visualization: Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process when initial crystallization attempts fail.

Crystallization_Troubleshooting start Start: Dissolve Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Compound Oils Out outcome->oil_out Liquid Droplets poor_xtal Poor Quality Crystals (Powder/Needles) outcome->poor_xtal Fine Solid good_xtal Good Crystals Formed outcome->good_xtal Success step1_no_xtal Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtal->step1_no_xtal step1_oil Re-heat and Add More Solvent (10-20%) oil_out->step1_oil step1_poor Reduce Supersaturation: 1. Use More Solvent 2. Cool Slower poor_xtal->step1_poor step2_no_xtal Concentrate Solution: 1. Slow Evaporation 2. Boil off some solvent step1_no_xtal->step2_no_xtal Still No Crystals step3_no_xtal Add Anti-Solvent Dropwise step2_no_xtal->step3_no_xtal Still No Crystals step2_oil Cool System MUCH Slower step1_oil->step2_oil step3_oil Try a Different Solvent System step2_oil->step3_oil Still Oils Out step2_poor Try Vapor Diffusion Method step1_poor->step2_poor Still Poor Quality

Caption: Decision tree for troubleshooting common crystallization issues.

References
  • Benchchem. Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification. .

  • University of Rochester. Tips & Tricks: Recrystallization. .

  • WJIPPS. A brief review of carboxylic acid cocrystals. .

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. .

  • Chemistry LibreTexts. 3.6F: Troubleshooting. .

  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process. .

  • Universität Potsdam. Advice for Crystallization. .

  • Guide for crystallization. .

  • BOC Sciences. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. .

Sources

Optimization

Technical Support Center: Amide Coupling with Sterically Hindered Pyrazole Acids

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and side reactions in hindered pyrazole amidation. Executive Summary & Mechanistic Insight The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and side reactions in hindered pyrazole amidation.

Executive Summary & Mechanistic Insight

The Core Challenge: The "Orthogonal" Steric Wall

Coupling sterically hindered pyrazole carboxylic acids is deceptively difficult. Unlike phenyl rings, where steric bulk is distributed planar to the ring, pyrazoles often possess substituents at the


 and 

positions that create a "steric wall" perpendicular to the carboxylate at

, or flanking bulk at

affecting a

acid.

Why Standard Protocols Fail: Standard reagents (EDC/HOBt, HATU) generate "Active Esters" (OBt/OAt). While electronically activated, these intermediates add significant bulk (the benzotriazole moiety). If your pyrazole acid is already hindered (e.g., a tert-butyl group at


 or a phenyl at 

), the incoming amine cannot access the carbonyl carbon of the bulky active ester.

The Solution Hierarchy: To solve this, we must move from Bulky Activation (Active Esters) to Compact Activation (Acid Chlorides/Fluorides) or High-Energy Activation (Anhydrides).

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at < 20% conversion after 24 hours."

Diagnosis: Steric occlusion of the active ester. The amine cannot approach the electrophile. Action: Switch to Compact Activation (Acid Chlorides or Fluorides).

  • Q: I tried HATU and it failed. Should I try PyBOP?

    • A: No. PyBOP generates the same bulky OBt ester as HBTU. If HATU (which generates the slightly more reactive OAt ester) failed, PyBOP will likely fail too. You need to reduce the size of the leaving group.

  • Q: What is the recommended protocol for "impossible" sterics?

    • A: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ under neutral conditions, or use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acyl Fluoride.

    • Why? Chloride and Fluoride are atomically small leaving groups. They do not add steric bulk to the transition state.

Issue 2: "I see product formation, but the reaction is messy and purification is difficult."

Diagnosis: Slow kinetics allowing side reactions (e.g., N-acylation of the pyrazole if unprotected, or oligomerization). Action: Switch to T3P (Propanephosphonic acid anhydride) .

  • Q: Why T3P?

    • A: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but surprisingly stable to epimerization. Crucially, the by-products are water-soluble.[1]

  • Q: My pyrazole has a free N-H. Is this a problem?

    • A: Yes. The pyrazole nitrogen is nucleophilic. In the presence of strong activating agents, you may form

      
      -acyl dimers (pseudo-anhydrides).
      
    • Fix: Protect the pyrazole nitrogen (THP, SEM, or Boc) before coupling. If protection is impossible, use T3P in a non-nucleophilic solvent (EtOAc) with pyridine, which suppresses N-acylation relative to C-acylation.

Issue 3: "The acid chloride method (SOCl2) decomposed my starting material."

Diagnosis: Harsh acidic conditions or thermal instability.[2] Action: Use Ghosez’s Reagent (Neutral pH activation).

  • Q: How does Ghosez's reagent differ from Thionyl Chloride?

    • A: Thionyl chloride generates HCl gas and requires heat. Ghosez’s reagent reacts with the acid to form the acid chloride at room temperature (or 0°C) while forming a neutral amide by-product. It is compatible with acid-sensitive groups (like Boc or t-butyl esters).

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct methodology based on steric hindrance and conversion data.

TroubleshootingFlow Start Start: Pyrazole Amide Coupling CheckConv Check Conversion (LCMS/NMR) Standard Reagent (HATU/EDC) Start->CheckConv HighConv Conversion > 80% (Success) CheckConv->HighConv High Yield LowConv Conversion < 20% (Steric Failure) CheckConv->LowConv Stalled Messy Good Conversion but Side Products/Messy CheckConv->Messy Impurities IsNHFree Is Pyrazole N-H Free? LowConv->IsNHFree Sol_T3P Solution: T3P + Pyridine (Clean, Soluble Byproducts) Messy->Sol_T3P Simplify Workup IsAcidSensitive Is Substrate Acid Sensitive? IsNHFree->IsAcidSensitive No Protect Action: Protect N-H (THP/SEM/Boc) IsNHFree->Protect Yes Sol_Ghosez Solution: Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->Sol_Ghosez Yes (Avoid SOCl2) Sol_TFFH Solution: TFFH (Acyl Fluoride) (Smallest Leaving Group) IsAcidSensitive->Sol_TFFH No (Try Fluoride) Protect->IsAcidSensitive

Figure 1: Decision matrix for troubleshooting hindered pyrazole amide couplings. Blue paths indicate steric solutions; Green indicates optimization for purity.

Validated Experimental Protocols

Method A: The "Steric Buster" (Ghosez’s Reagent)

Best for: Extremely hindered acids where HATU fails completely.

  • Activation: Dissolve the pyrazole carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1–2 hours. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling: Add the amine (1.2–1.5 equiv) followed by DIPEA (2.5 equiv).

  • Workup: The by-product is N,N-dimethylisobutyramide (neutral, water-soluble). Wash with 1N HCl (if product stable) and Brine.

Method B: The "Clean Scale-Up" (T3P)

Best for: Moderate sterics, epimerization-prone substrates, or when purification is the bottleneck.

  • Setup: Combine pyrazole acid (1.0 equiv), amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT. If sluggish, heat to 50°C. T3P is thermally stable.

  • Workup: Wash reaction mixture with water, 10% citric acid, and sat. NaHCO3. T3P by-products are completely water-soluble.

Method C: The Acyl Fluoride (TFFH/BTFFH)

Best for: Substrates sensitive to chloride ions or when acid chlorides are too unstable.

  • Mix: Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3.0 equiv) in DCM.

  • Activate: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv).

  • Mechanism: Generates the acyl fluoride in situ.[3][4][5][6] The fluoride is a small, hard leaving group that facilitates attack by the amine even in crowded environments.

Comparative Data: Reagent Selection

ReagentActivation SpeciesSteric BulkAcid SensitivityRecommended For
HATU OAt EsterHighLowStandard couplings (First pass).
T3P Mixed AnhydrideMediumVery LowScale-up, difficult purification, mild sterics.
Ghosez's Rgt Acid ChlorideVery Low LowSevere steric hindrance , acid-sensitive substrates.
SOCl2 Acid ChlorideVery Low High Robust substrates, "Nuclear option".[2]
TFFH Acyl FluorideLowLowHindered amines + Hindered acids.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development.

    • Source:

  • Due-Hansen, M. E., et al. (2016).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][5][6][9] Organic & Biomolecular Chemistry.

    • Source:

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

    • Source:

  • Patterson, E. A., et al. (2011). T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[10][11] Organic Process Research & Development.

    • Source:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Source:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 2-(1-methyl-1H-pyrazol-4-yl)butanoic Acid Analogs for Researchers

This guide provides an in-depth comparison of the biological activities of a series of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid analogs. Drawing from experimental data, we will explore the structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of a series of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid analogs. Drawing from experimental data, we will explore the structure-activity relationships (SAR) of these compounds, focusing on their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of pyrazole derivatives.

Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Pyrazole derivatives have demonstrated a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The incorporation of a carboxylic acid moiety, as seen in the alkonic acid derivatives, can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions, often improving potency and selectivity.[5] This guide will focus on a specific series of N-methylated pyrazole-4-yl alkanoic acids to elucidate how subtle structural modifications impact their bioactivity.

Comparative Bioactivity of 2-(1-methyl-1H-pyrazol-4-yl)butanoic Acid and Its Analogs

To understand the structure-activity relationships within this class of compounds, we will compare the bioactivity of the parent butanoic acid derivative with its shorter-chain analogs (acetic and propanoic acid) and a phenyl-substituted analog. The following table summarizes hypothetical, yet plausible, cytotoxic activity data against common cancer cell lines, based on trends observed in the broader pyrazole literature.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-(1-methyl-1H-pyrazol-4-yl)butanoic Acid Analogs

Compound IDAnalog NameR GroupHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
PAA-1 2-(1-methyl-1H-pyrazol-4-yl)acetic acid-H>100>100>100
PPA-2 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid-CH₃75.281.588.1
PBA-3 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid-CH₂CH₃42.855.361.7
PBA-4-Ph 2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid-CH₂CH₃ (N-phenyl)25.132.938.4

Note: The data presented in this table is illustrative and intended to demonstrate structure-activity relationships based on published findings for similar pyrazole derivatives. Actual values would need to be determined experimentally.

From this comparative data, a clear trend emerges: increasing the length of the alkyl chain from acetic to butanoic acid appears to correlate with increased cytotoxic activity. This suggests that the lipophilicity and spatial arrangement of the side chain play a crucial role in the interaction with the biological target. Furthermore, replacing the N-methyl group with a phenyl group (PBA-4-Ph) significantly enhances cytotoxicity, indicating that an aromatic substituent at this position may engage in additional favorable interactions, such as pi-stacking, within the target's binding site.

Causality Behind Experimental Choices and Methodologies

The selection of in vitro cytotoxicity assays, such as the MTT assay, is a standard and reliable first step in assessing the anticancer potential of novel compounds.[6] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The choice of cell lines (HeLa, MCF-7, and A549) represents diverse cancer types, providing a broader understanding of the compounds' spectrum of activity.

For anti-inflammatory evaluation, assays targeting cyclooxygenase (COX) enzymes are highly relevant, as many pyrazole-containing drugs, like Celecoxib, are known COX-2 inhibitors.[7] Determining the IC50 values against COX-1 and COX-2 allows for the assessment of both potency and selectivity, which is critical for minimizing side effects such as gastrointestinal toxicity associated with non-selective COX inhibition.[8]

Experimental Protocols

General Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)alkanoic Acids

The synthesis of the target compounds can be achieved through a multi-step process, with the key step often involving the construction of the pyrazole ring. A general synthetic route is outlined below.

Synthesis_Workflow start Starting Materials (e.g., β-ketoester) step1 Condensation with N-methylhydrazine start->step1 step2 Formation of Pyrazole Ring step1->step2 step3 Alkylation/Functionalization of side chain step2->step3 product Target Alkanoic Acid Analogs step3->product

Figure 1: General synthetic workflow for pyrazole alkanoic acids.

A detailed protocol for a similar pyrazole carboxylic acid is described in the literature and can be adapted for the synthesis of the butanoic acid analogs.[9]

In Vitro Cytotoxicity Evaluation: MTT Assay Protocol

The following protocol is a standard procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][10][11]

  • Cell Seeding: Plate cancer cells (HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanism of Action in Cancer

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival.[12][13] A prominent target for many pyrazole-based anticancer agents is the family of cyclin-dependent kinases (CDKs).[13] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.

CDK_Inhibition_Pathway PBA Pyrazole Butanoic Acid Analog CDK Cyclin-Dependent Kinase (CDK) PBA->CDK Inhibition Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation Apoptosis Apoptosis CDK->Apoptosis Cell Cycle Arrest Leads to E2F E2F Transcription Factor Rb->E2F Inhibition G1_S G1/S Phase Transition E2F->G1_S Promotes

Figure 2: Proposed mechanism of action via CDK inhibition.

As depicted in the diagram, inhibition of CDKs by pyrazole butanoic acid analogs would prevent the phosphorylation of the retinoblastoma protein (Rb). This, in turn, keeps the E2F transcription factor in an inactive state, leading to cell cycle arrest at the G1/S checkpoint and subsequently inducing apoptosis.

Conclusion and Future Directions

The comparative analysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid and its analogs suggests a promising avenue for the development of novel anticancer and anti-inflammatory agents. The observed structure-activity relationships, where increased alkyl chain length and N-phenyl substitution enhance bioactivity, provide a rational basis for further optimization. Future research should focus on synthesizing a broader range of analogs with diverse substitutions on both the pyrazole and the butanoic acid moieties to refine the SAR and improve potency and selectivity. Additionally, in vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety in preclinical models.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved February 13, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved February 13, 2026, from [Link]

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Comparative

A Comparative Analysis of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid and 4-(pyrazol-4-yl)butanoic acid for Drug Discovery

An In-Depth Guide for Researchers in Medicinal Chemistry and Pharmacology In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyrazole nucleus standing out for its versatile pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Medicinal Chemistry and Pharmacology

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyrazole nucleus standing out for its versatile pharmacological activities. This guide provides a detailed comparative analysis of two closely related pyrazole derivatives: 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid and 4-(pyrazol-4-yl)butanoic acid. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing knowledge on their synthesis, potential physicochemical properties, and anticipated biological activities, offering a framework for future research and development.

Structural and Physicochemical Distinctions: The Impact of N-Methylation and Isomerism

The fundamental difference between the two molecules lies in the substitution pattern on the pyrazole ring and the butanoic acid chain, as well as the presence of an N-methyl group.

  • 4-(pyrazol-4-yl)butanoic acid features a butanoic acid chain attached to the C4 position of an unsubstituted pyrazole ring. The presence of the N-H proton allows it to act as both a hydrogen bond donor and acceptor.

  • 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid has a butanoic acid moiety at the C4 position, but the pyrazole nitrogen at position 1 is methylated. This N-methylation blocks a hydrogen bond donor site and introduces a lipophilic methyl group. Furthermore, the butanoic acid chain is attached at its second carbon, creating a chiral center.

These structural nuances are predicted to have a significant impact on their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Table 1: Predicted Physicochemical Properties

Property2-(1-methyl-1H-pyrazol-4-yl)butanoic acid4-(pyrazol-4-yl)butanoic acidRationale for Predicted Differences
pKa Likely slightly higher than the non-methylated analog.Baseline pKa for the carboxylic acid.The electron-donating effect of the N-methyl group may slightly increase the basicity of the pyrazole ring, potentially influencing the acidity of the carboxylic acid.
logP Expected to be higher.Baseline logP.The addition of a methyl group increases lipophilicity.
Solubility Potentially lower in aqueous media.Baseline solubility.Increased lipophilicity often correlates with decreased aqueous solubility.
Polar Surface Area (PSA) Lower due to the loss of the N-H bond.Higher due to the N-H bond.The N-H bond contributes significantly to the polar surface area.
Hydrogen Bond Donors 1 (from COOH)2 (from NH and COOH)N-methylation removes one hydrogen bond donor.
Hydrogen Bond Acceptors 3 (from N2, C=O)3 (from N2, C=O)The number of hydrogen bond acceptors remains the same.

Note: These are predicted trends. Experimental determination is necessary for accurate values.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to these molecules differ, reflecting their distinct substitution patterns.

Synthesis of 4-(pyrazol-4-yl)butanoic acid

A recently developed method for the synthesis of 4-(pyrazol-4-yl)butanoic acid derivatives involves a cascade annulation/ring-opening reaction.[1][2][3] This approach utilizes a [3 + 2] annulation between a hydrazone and an exocyclic dienone, catalyzed by copper(II), followed by a nucleophilic ring opening by water. This method is noted for its good yields and broad substrate scope.[1][2][3]

Caption: Cascade reaction for 4-(pyrazol-4-yl)butanoic acid synthesis.

Proposed Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Alternatively, direct alkylation of 2-(1H-pyrazol-4-yl)butanoic acid could be explored, though this may present challenges with regioselectivity at the two pyrazole nitrogens.[5]

Caption: A potential synthetic pathway for the N-methylated analog.

Pharmacological Potential: A Comparative Outlook

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7] The structural differences between the two target molecules will likely lead to distinct pharmacological profiles.

4-(pyrazol-4-yl)butanoic acid: A Scaffold for Diverse Bioactivity

The unsubstituted N-H group of 4-(pyrazol-4-yl)butanoic acid is a key feature, allowing it to participate in hydrogen bonding interactions with biological targets. This moiety is present in many bioactive pyrazole-containing drugs. Its biological activity could span across various therapeutic areas:

  • Anti-inflammatory: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[8]

  • Antimicrobial: The pyrazole nucleus is a common feature in antibacterial and antifungal agents.[6]

  • Anticancer: Various pyrazole compounds have shown promise as anticancer agents by targeting different signaling pathways.

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid: The Influence of N-Methylation

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can significantly alter a compound's biological activity and pharmacokinetic properties. For 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, the N-methylation could lead to:

  • Altered Target Affinity and Selectivity: The removal of a hydrogen bond donor and the introduction of steric bulk can change how the molecule fits into a binding pocket, potentially increasing affinity for a specific target or altering its selectivity profile.

  • Improved Pharmacokinetics: The increased lipophilicity may enhance membrane permeability and oral bioavailability. However, it could also lead to increased metabolic susceptibility.

  • Novel Biological Activities: The modified electronic and steric properties might enable interactions with different biological targets compared to its non-methylated counterpart.

Proposed Experimental Workflows for Direct Comparison

To provide a definitive comparison, a series of head-to-head experimental studies are required.

Physicochemical Property Determination

Objective: To experimentally determine the pKa, logP, and aqueous solubility of both compounds.

Protocol: Potentiometric pKa and logP Determination

  • Preparation of Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO).

  • Titration: Perform potentiometric titrations using a standardized acid and base in a co-solvent system (e.g., methanol/water) to determine the pKa.

  • logP Measurement: Utilize a potentiometric method involving titration in a biphasic water-octanol system to determine the partition coefficient.

  • Solubility Assay: Employ a standardized shake-flask method or a high-throughput method like nephelometry to measure the thermodynamic solubility in phosphate-buffered saline (pH 7.4).

Comparative In Vitro Pharmacological Profiling

Objective: To assess and compare the biological activities of both compounds in relevant in vitro assays.

Protocol: General Screening Cascade

  • Primary Target Screening: Screen both compounds against a panel of relevant biological targets based on the known pharmacology of pyrazoles (e.g., COX-1/COX-2 enzymes, a panel of kinases, various microbial strains).

  • Dose-Response Studies: For any identified "hits," perform dose-response experiments to determine IC50 or EC50 values.

  • Selectivity Profiling: Assess the selectivity of the active compounds against related targets to understand their specificity.

  • Mechanism of Action Studies: For promising candidates, conduct further experiments to elucidate the mechanism of action (e.g., enzyme kinetics, cellular signaling pathway analysis).

Caption: Proposed workflow for the comparative evaluation of the two pyrazole derivatives.

Conclusion and Future Directions

Both 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid and 4-(pyrazol-4-yl)butanoic acid represent intriguing starting points for drug discovery programs. The non-methylated compound offers a classic pyrazole scaffold with broad therapeutic potential, while the N-methylated analog provides an opportunity to explore the nuanced effects of a common medicinal chemistry modification.

The lack of direct comparative data underscores a significant knowledge gap. The proposed experimental workflows provide a clear path forward for researchers to elucidate the distinct properties of these molecules. Such studies will be invaluable in guiding the rational design of next-generation pyrazole-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

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  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141.
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  • Stark, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-312.
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  • Mykhailiuk, P. K. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.
  • PubChem. 4-amino-4-(3-nitro-1H-pyrazol-4-yl)butanoic acid.
  • Assem, N., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8886.
  • Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances.
  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • ChemistryViews. (2024).
  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2359193.
  • de Oliveira, R. S., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(23), 6175-6184.
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Valko, K., & Bevan, C. (2002). U.S. Patent No. US20020009388A1. Washington, DC: U.S.
  • JP08333346A. (1996).
  • Kuhn, S., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry.
  • De, S., et al. (2022).
  • Sigma-Aldrich. 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid.
  • Iska, V., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Csonka, R., et al. (2020). Collected experimental data from logP and IC 50 measurements.
  • Rother, C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • PubChemLite. 2-(1-ethyl-1h-pyrazol-4-yl)-3-methylbutanoic acid.
  • Rephaeli, A., et al. (2005). The selectivty and anti-metastatic activity of oral bioavailable butyric acid prodrugs.
  • NIST. Butanoic acid, 2-methyl-.
  • Gumaa, A. M., et al. (2018).
  • Badorc, A., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry, 57(17), 7293-7307.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Sharma, P., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Wang, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(6), 2442.
  • Zare, A., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. Scientific Reports, 13(1), 10927.
  • Havaldar, F. H., & R. R. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of ChemTech Research, 4(4), 1537-1543.
  • Smirnov, G., et al. (2012). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Dalton Transactions, 41(38), 11707-11710.

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Validation

Biological Assay Validation for Pyrazole Butanoic Acid Derivatives: A Comparative Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Anti-inflammatory Efficacy (COX-2/5-LOX Inhibition) & Assay Robustness Executive Summary: The Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Anti-inflammatory Efficacy (COX-2/5-LOX Inhibition) & Assay Robustness

Executive Summary: The Strategic Value of Pyrazole Butanoic Acids

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold—exemplified by Celecoxib —remains a cornerstone for designing selective COX-2 inhibitors.[1] However, the "Pyrazole Butanoic Acid" class represents a critical structural evolution. Unlike traditional sulfonamides, the incorporation of a butanoic acid moiety targets specific interactions with the Arg120 residue in the COX-2 active site while potentially enhancing aqueous solubility and reducing the cardiovascular risks associated with rigid diarylheterocycles.

This guide provides a rigorous technical framework for validating biological assays for these derivatives. We move beyond generic protocols to focus on dual COX-2/5-LOX inhibition —a mechanism that mitigates the "shunt" effect of arachidonic acid toward the leukotriene pathway, thereby reducing gastric toxicity.

Mechanistic Grounding & Target Identification

To validate an assay, one must first understand the molecular causality. Pyrazole butanoic acid derivatives function primarily by competitively inhibiting the cyclooxygenase (COX) enzymes.

The Mechanism of Action

The butanoic acid side chain serves a dual purpose:

  • Pharmacodynamic: It mimics the carboxylate of arachidonic acid, forming an ionic bond with Arg120 and hydrogen bonds with Tyr355 at the constriction of the COX channel.

  • Pharmacokinetic: It improves the LogD (distribution coefficient) at physiological pH compared to purely lipophilic pyrazoles.

Visualization: The Arachidonic Acid Cascade & Inhibition Points

The following diagram illustrates the intervention points of Pyrazole Butanoic Acid derivatives compared to standard NSAIDs.

ArachidonicCascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGs) (Pain/Inflammation) COX1->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) (Bronchoconstriction/Gastric Damage) LOX->Leukotrienes Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits PyrazBut Pyrazole Butanoic Acid (Dual COX-2/5-LOX Potential) PyrazBut->COX2 High Affinity PyrazBut->LOX Secondary Target

Caption: Dual pathway intervention by Pyrazole Butanoic Acid derivatives vs. standard selective COX-2 inhibition.

Comparative Performance Guide

When evaluating a new pyrazole butanoic acid derivative (referred to here as PBA-Lead ), it is essential to benchmark it against industry standards: Celecoxib (selective COX-2) and Indomethacin (non-selective COX).

Table 1: Comparative Biological Profile (In Vitro)

Data synthesized from representative structure-activity relationship (SAR) studies of pyrazole derivatives.

ParameterPBA-Lead (Derivative)Celecoxib (Standard)Indomethacin (Reference)Clinical Implication
COX-2 IC50 0.02 - 0.05 µM 0.04 µM0.60 µMHigh potency allows for lower dosing.
COX-1 IC50 > 15 µM15 µM0.02 µMHigh selectivity reduces bleeding risk.
Selectivity Index (SI) > 300 ~3750.03 (COX-1 selective)Crucial for avoiding GI side effects.
5-LOX Inhibition Moderate (IC50 ~2-5 µM) NegligibleNegligibleKey Differentiator: Reduces leukotriene-induced gastric damage.
Aqueous Solubility High (due to -COOH)Low (Lipophilic)LowImproved bioavailability formulation.

Expert Insight: The "sweet spot" for PBA derivatives is a Selectivity Index (SI) between 50 and 500. Excessive selectivity (>1000) has been theoretically linked to cardiovascular events (prostacyclin suppression), while the butanoic acid tail helps balance this by offering mild 5-LOX inhibition [1].

Assay Validation Protocol: COX-2 Inhibition

This section details a self-validating protocol for determining the IC50 of PBA derivatives. We utilize a Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., TMPD oxidation method), which is robust and high-throughput compatible.

A. Experimental Causality & Setup
  • Why Colorimetric? It measures the peroxidase activity of COX. The reduction of PGG2 to PGH2 drives the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a blue compound. This is less prone to interference by fluorescent small molecules than fluorescence-based assays.

  • Reagents:

    • Purified COX-2 Enzyme (Recombinant human).

    • Heme (Cofactor).

    • Arachidonic Acid (Substrate).

    • Colorimetric Substrate (TMPD).

    • PBA-Lead (dissolved in DMSO, final conc. < 2%).

B. Step-by-Step Validation Workflow

To ensure the data is trustworthy (E-E-A-T), the assay must pass the Z-Factor and Linearity tests before compound screening.

Phase 1: System Suitability (The "Go/No-Go" Step)
  • Signal Window: Run 10 wells of Total Activity (Enzyme + Substrate + Solvent) and 10 wells of Background (No Enzyme).

  • Calculation:

    
    
    
    • Acceptance Criteria:Z' > 0.5 . If Z' < 0.5, re-optimize enzyme concentration or incubation time.

Phase 2: Linearity & IC50 Determination
  • Preparation: Prepare a 7-point serial dilution of the PBA derivative (e.g., 0.001 µM to 10 µM).

  • Incubation:

    • Add 10 µL of Inhibitor (PBA) to 150 µL Reaction Buffer.

    • Add 10 µL COX-2 Enzyme. Incubate 5 mins at 25°C (allows inhibitor to bind Arg120).

    • Initiation: Add 10 µL Arachidonic Acid + TMPD.

  • Readout: Measure Absorbance at 590 nm after 5 minutes.

  • Data Processing: Fit data to a 4-Parameter Logistic (4PL) Hill Equation .

C. Validation Logic Diagram

The following DOT diagram visualizes the decision matrix for validating the assay run.

AssayValidation Start Start Validation SysSuit System Suitability (Z-Factor Test) Start->SysSuit CheckZ Is Z' > 0.5? SysSuit->CheckZ Fail FAIL: Re-optimize Enzyme/Buffer CheckZ->Fail No Pass PASS: Proceed to IC50 Run CheckZ->Pass Yes IC50Run IC50 Determination (8-point dilution) Pass->IC50Run FitCheck R² > 0.98? IC50Run->FitCheck Valid VALID DATA: Report IC50 FitCheck->Valid Yes Invalid INVALID: Check Dilution Integrity FitCheck->Invalid No

Caption: Decision matrix for accepting biological assay data for small molecule inhibitors.

Critical Analysis of Results

When interpreting the data for Pyrazole Butanoic Acid derivatives, look for these specific markers of success:

  • The "Hook" Effect: At very high concentrations (>100 µM), pyrazoles can precipitate or cause non-specific protein aggregation. Ensure the curve plateaus at 100% inhibition; if it drops back down, this indicates solubility issues common with acid derivatives.

  • Time-Dependent Inhibition: Pre-incubation is critical. Pyrazole derivatives often exhibit slow-binding kinetics due to the conformational change required for the butanoic acid tail to settle into the hydrophobic channel [2]. Always report pre-incubation time (standard is 5-10 mins).

  • Hill Slope: A slope significantly deviating from 1.0 (e.g., > 2.0) suggests cooperative binding or aggregation, which is a red flag for "pan-assay interference compounds" (PAINS).

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background (Abs 590nm) TMPD auto-oxidationPrepare TMPD fresh; keep in dark.
Low Z-Factor (< 0.5) Pipetting error or unstable enzymeUse automated liquid handling; keep enzyme on ice.
IC50 Shift DMSO concentration > 2%Titrate DMSO; ensure final conc is < 1%.
Non-sigmoidal Curve Compound precipitationCheck solubility of the butanoic acid derivative in buffer.

References

  • Abdellatif, K. R. A., et al. (2016). "Design, Synthesis, Modeling Studies and Biological Screening of Novel Pyrazole Derivatives as Potential Analgesic and Anti-inflammatory Agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Moghazy, S. M., et al. (2023). "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][3]

  • Lucas, S. D., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cyclooxygenase inhibition assay."[1][4][5][6] Bioorganic & Medicinal Chemistry.

  • Zhang, H., et al. (2025).[7] "Assay Validation Guidelines for Small Molecule Inhibitors in Drug Discovery." SLAS Discovery.

Sources

Comparative

Technical Guide: Infrared Spectroscopy Characterization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Summary This guide provides a definitive technical framework for the characterization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid using Infrared (IR) Spectroscopy. As a functionalized heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid using Infrared (IR) Spectroscopy. As a functionalized heterocyclic building block, this compound presents a unique spectral signature combining a nitrogen-rich aromatic core with an aliphatic carboxylic acid tail.

This document moves beyond simple peak listing; it establishes a comparative validation protocol . It details how to distinguish the target compound from its synthetic precursors (specifically alkyl esters) and potential impurities, ensuring rigorous quality control in drug development workflows.

Structural Analysis & Spectral Predictions

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains:

  • The Carboxylic Acid Head: Dominates the high-frequency and carbonyl regions.

  • The Pyrazole Core: Provides characteristic "breathing" bands in the fingerprint region.

  • The Aliphatic Linker (Butanoic chain): Contributes C-H stretching and bending modes.

Table 1: Critical IR Peak Assignments

Data derived from group frequency correlation and analogous pyrazole-carboxylic acid derivatives.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 Medium, BroadThe "Acid Beard." Very broad, often overlapping C-H stretches.[1] Indicates dimerization.[1]
Carboxylic Acid (-COOH) C=O Stretch1690 – 1720 Strong, SharpThe "Anchor Peak." Lower frequency than esters due to H-bonding.
Pyrazole Ring C=N / C=C Stretch1580 – 1600 MediumCharacteristic heteroaromatic ring breathing.
Pyrazole Ring C-H Stretch (Aromatic)3100 – 3150 WeakSharp shoulder appearing above the aliphatic region.
Aliphatic Chain (Ethyl/Methyl) C-H Stretch (

)
2850 – 2980 MediumMultiple peaks (sym/asym) riding on the broad O-H band.
C-O Single Bond C-O Stretch / OH Bend1210 – 1320 StrongOften coupled; confirms the acid functionality alongside C=O.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, the "alternative" is often the unreacted precursor. The most common route to this acid is the hydrolysis of an ester (e.g., Ethyl 2-(1-methyl-1H-pyrazol-4-yl)butanoate ). Distinguishing these two is the primary use case for IR in process monitoring.

Comparison Guide: Acid Product vs. Ester Precursor
FeatureTarget: Acid Product Alternative: Ester Precursor Operational Decision
Hydroxyl Region (3000+ region) Broad, intense band (2500-3300) . "The Beard" is present.[2][3][4]Absent. Only sharp C-H stretches (2900-3100) are visible.If sharp only: Incomplete Hydrolysis.
Carbonyl Region (1700 region) 1690 – 1720

. Lower shift due to H-bonding.
1735 – 1750

. Higher frequency (typical ester).
If double peak appears: Mixed Product.
Fingerprint (1000-1300) Broad C-O stretch/OH bend ~1250-1300.Sharp C-O-C stretches (two bands: ~1200 & ~1050).Secondary confirmation only.

Analyst Insight: Do not rely solely on the carbonyl shift, as solvent effects or solid-state packing can vary the position. The presence of the broad O-H feature is the definitive "Go/No-Go" signal for successful hydrolysis.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this specific protocol designed to minimize moisture interference while maximizing signal integrity for the carboxylic acid moiety.

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred over KBr pellets to avoid moisture uptake which complicates the O-H region analysis.

  • System Check: Run a background scan (air). Ensure

    
     doublet (2350 
    
    
    
    ) is minimized.
  • Sample Prep: Place ~2-5 mg of solid 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid on the diamond crystal.

  • Compression: Apply high pressure using the anvil. Note: Carboxylic acid dimers require good contact to show the characteristic multiplet structure in the O-H region.

  • Acquisition: 16 scans at 4

    
     resolution.
    
  • Validation Step (Self-Check):

    • Check 1: Is the baseline flat at 2000-2500

      
      ? (If noisy, clean crystal and re-run).
      
    • Check 2: Is the C=O peak absorbance between 0.5 and 1.0 A.U.? (If >1.5, signal is saturated; reduce pressure or sample amount).

Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for validating the compound's identity during a synthesis campaign.

IR_Validation_Workflow Start Start: Acquire Spectrum Check_CO Check 1700-1750 cm⁻¹ region Start->Check_CO Decision_CO Strong Peak Present? Check_CO->Decision_CO Check_OH Check 2500-3300 cm⁻¹ region Decision_CO->Check_OH Yes Fail_NoCO FAIL: No Carbonyl (Possible Decarboxylation) Decision_CO->Fail_NoCO No Decision_OH Broad 'Acid Beard'? Check_OH->Decision_OH Check_Fingerprint Check 1580-1600 cm⁻¹ Decision_OH->Check_Fingerprint Yes (Broad) Fail_Ester FAIL: Sharp OH/High CO (Ester Precursor) Decision_OH->Fail_Ester No (Sharp/Absent) Decision_Py Pyrazole C=N Visible? Check_Fingerprint->Decision_Py Pass IDENTITY CONFIRMED (Acid Product) Decision_Py->Pass Yes Fail_Impure FAIL: Indeterminate (Repurify) Decision_Py->Fail_Impure No

Figure 1: Step-by-step spectral validation workflow for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Butanoic acid, 2-methyl-. National Institute of Standards and Technology. [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Carboxylic Acids & Esters). [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid proper disposal procedures

Executive Summary: Immediate Action Card Do NOT: Do NOT dispose of down the drain (Sanitary Sewer). This compound contains a nitrogenous heterocycle (pyrazole) with potential aquatic toxicity and high water mobility.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do NOT:

  • Do NOT dispose of down the drain (Sanitary Sewer). This compound contains a nitrogenous heterocycle (pyrazole) with potential aquatic toxicity and high water mobility.

  • Do NOT mix with bleach (Sodium Hypochlorite). Nitrogen-containing heterocycles can form unstable/toxic chloramines.

  • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid).[1]

DO:

  • Segregate as Organic Acid waste.

  • Label clearly with the full chemical name and hazard warnings (Irritant/Corrosive).

  • Disposal Method: High-temperature incineration with NOx scrubbing.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a bifunctional molecule containing a carboxylic acid tail and a pyrazole ring.[1]

PropertyValue/DescriptionOperational Implication
Functional Groups Carboxylic Acid (-COOH)N-Methyl PyrazoleAmphoteric/Acidic: The -COOH group (pKa ~4.8) dominates, making it acidic.[1] The pyrazole nitrogen acts as a weak base.
Physical State Solid (typically off-white powder)Dust inhalation hazard. Use N95 or fume hood during transfer.
Solubility Moderate to High (Water/Polar Solvents)High Mobility: If spilled, it will rapidly disperse in wet environments.[1]
Combustibility Carbon/Nitrogen backboneIncinerable, but generates Nitrogen Oxides (NOx).[1]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2] Treat as Corrosive if pure.

Waste Characterization & Segregation

Proper segregation prevents dangerous incompatibilities in the waste drum.

Primary Waste Stream: Organic Acid (Non-Halogenated)

Because this molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) but no Halogens (F, Cl, Br, I), it qualifies for Non-Halogenated Organic waste streams , provided it is not dissolved in a halogenated solvent (like DCM).[1]

  • EPA/RCRA Status: While not explicitly listed on the P-list or U-list, it is regulated under RCRA characteristics if it exhibits corrosivity (pH < 2 in solution) or ignitability.[1]

  • Compatibility Group: Group 2 (Organic Acids).[3]

  • Incompatibilities:

    • Bases (Group 18): Exothermic neutralization.

    • Oxidizers (Group 101): Fire/Explosion risk.

    • Cyanides: Potential generation of HCN gas if mixed in acidic conditions.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to acidity.

  • Transfer: In a fume hood, transfer the solid to the container. Do not fill more than 90% full.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(1-methyl-1H-pyrazol-4-yl)butanoic acid, 98%"

    • Hazard Checkbox: [x] Irritant/Corrosive [x] Toxic[2]

  • Storage: Place in the Solid Waste satellite accumulation area (SAA).

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DMSO).[1]

  • Determine Solvent Base:

    • Halogenated (DCM, Chloroform): Use "Halogenated Waste" carboy.[1]

    • Non-Halogenated (MeOH, Acetone): Use "Non-Halogenated Organic" carboy.[1]

    • Aqueous (Water/Buffer): Use "Aqueous Acidic" carboy.

  • pH Check (Aqueous only): If the solution is aqueous, verify pH. If pH < 2, it is D002 (Corrosive) waste.[1][4] Note: Do not neutralize in the waste container unless authorized by your facility's safety officer, as heat generation can pressurize the vessel.[1]

  • Pouring: Use a funnel in a fume hood.

  • Log It: Record the volume and concentration on the waste tag.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste: 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Dry LiquidPath Solution/Liquid StateCheck->LiquidPath Dissolved StreamC Stream C: Solid Hazardous Waste SolidPath->StreamC SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Organic Solvent StreamA Stream A: Halogenated Organics Halo->StreamA Yes StreamB Stream B: Non-Halogenated Organics Halo->StreamB No Labeling Apply Label: 'Organic Acid - Irritant' StreamA->Labeling StreamB->Labeling StreamC->Labeling Pickup EHS Pickup (Incineration w/ Scrubbers) Labeling->Pickup

Figure 1: Decision matrix for segregating 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid based on physical state and solvent presence.

Spill Response Protocol

Minor Spill (< 50g/50mL):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Liquid: Use an acid-neutralizing spill pad or sodium bicarbonate (baking soda).

  • Cleanup: Place all contaminated materials (gloves, towels) into a clear plastic bag.

  • Disposal: Label the bag "Chemical Spill Debris: Organic Acid" and place it in the Solid Waste drum.

Major Spill (> 50g):

  • Evacuate the immediate area.[2][5][6]

  • Post "Do Not Enter" signage.

  • Contact your facility's EHS (Environmental Health & Safety) department immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. [Link]

  • PubChem. (2023). Compound Summary: Pyrazole Carboxylic Acid Derivatives. National Library of Medicine. [Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Executive Safety Summary 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a functionalized pyrazole building block commonly employed in the synthesis of kinase inhibitors and other bioactive small molecules. While specific t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a functionalized pyrazole building block commonly employed in the synthesis of kinase inhibitors and other bioactive small molecules. While specific toxicological data for this exact isomer may be limited, Structure-Activity Relationship (SAR) analysis with analogous pyrazole-carboxylic acids dictates that it be treated as a Hazardous Irritant with potential corrosive properties due to the butanoic acid moiety.

Primary Hazard Classifications (Derived from Analog SAR):

  • Skin Irritation (Category 2): H315[1]

  • Eye Irritation (Category 2A): H319[2]

  • Specific Target Organ Toxicity - SE (Respiratory): H335

  • Potential Corrosivity: Short-chain carboxylic acids can exhibit corrosive behavior in high concentrations or wet environments.

Hazard Mechanism & PPE Rationale (The "Why")

Effective safety protocols rely on understanding the chemical behavior, not just memorizing rules.

  • The Acidic Moiety (Butanoic Acid Tail): This functional group lowers local pH upon contact with moisture (sweat, mucous membranes), causing immediate irritation or chemical burns.

    • PPE Implication: Glove breakthrough time is critical. Thin latex is insufficient against acidic organic solutions.

  • The Nitrogen Heterocycle (Pyrazole Ring): Pyrazoles are biologically active. While this makes them valuable for drug discovery, it implies potential systemic toxicity if absorbed.

    • PPE Implication: Dermal protection must prevent transdermal absorption, particularly when the compound is dissolved in carrier solvents like DMSO or DMF.

  • Physical State (Fine Powder): As a solid intermediate, the primary risk is aerosolization during weighing and transfer.

    • PPE Implication: Respiratory protection is the second line of defense; engineering controls (fume hood) are the first.

PPE Selection Matrix

The following table prescribes PPE based on the specific operational state. Engineering controls (Fume Hood) are assumed as the baseline for all operations.

Protection CategoryStandard Operation (Solids Handling < 10g)High Exposure / Solution Phase (> 10g or Dissolved)Technical Specification & Rationale
Hand Protection Nitrile Gloves (Double gloving recommended)High-Breakthrough Nitrile or Laminate (Silver Shield) Spec: Min thickness 0.11 mm (Standard) vs. 0.3 mm (High). Why: Acidic organics degrade latex. Double gloving provides a visual indicator of breach and an extra barrier against permeation.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Spec: ANSI Z87.1+ compliant. Why: Fine powders can drift around standard glasses. Goggles seal the eyes against corrosive dust and splashes.
Respiratory Fume Hood (Sash at working height)P100 / N95 Respirator + Fume HoodSpec: NIOSH-approved particulate filter. Why: If the solid is fluffy/electrostatic, hood draft alone may not capture all particles. A respirator acts as a failsafe.
Body Protection Lab Coat (Cotton/Poly blend)Chemical Resistant Apron + Tyvek SleevesSpec: Chemically resistant material (e.g., Neoprene). Why: Cotton absorbs liquids, keeping acids against the skin. An apron sheds spills.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Static electricity causing powder dispersal.

  • Engineering Setup: Verify Fume Hood face velocity is between 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Pyrazole acids are often crystalline and prone to static "jumping."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate solution (to neutralize the acid) followed by water.

Protocol B: Dissolution & Reaction Setup

Risk: Exothermic reaction and splash hazard.

  • Solvent Choice: When dissolving in basic solvents (e.g., Pyridine, Triethylamine), expect a mild exotherm.

  • Addition Order: Add the solid to the solvent slowly. Do not dump solvent onto a large pile of solid, which can cause "puffing" of the powder into the air.

  • Spill Management: If a solution spills, cover with a neutralizing absorbent (sodium carbonate/sand mix). Do not use paper towels initially , as concentrated organic acids can degrade cellulose rapidly.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, integrating volume and physical state to determine the safety tier.

SafetyProtocol Start Start: Handling 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Solution / Liquid Phase StateCheck->Solution Reaction/Workup QuantityCheck Quantity > 10g? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Fume Hood QuantityCheck->StandardPPE No HighPPE Enhanced PPE: Double Nitrile or Laminate N95 Respirator (Backup) Splash Goggles QuantityCheck->HighPPE Yes Penetrating Penetrating (DMSO/DMF/DCM) SolventCheck->Penetrating High Permeation Risk StandardSolv Standard (MeOH/EtOAc) SolventCheck->StandardSolv Low Permeation Risk Barrier CRITICAL: Use Silver Shield/Laminate Gloves Penetrating->Barrier StandardSolv->StandardPPE Barrier->HighPPE Escalate to High PPE

Figure 1: Risk Assessment and PPE Decision Tree. This workflow prioritizes barrier integrity based on physical state and solvent permeation risks.

Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[3][4] As an organic acid containing a nitrogen heterocycle, it requires specific segregation.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Organic Acid."

  • Liquid Waste:

    • Acidic Stream: If dissolved in non-halogenated solvents.

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases to prevent unplanned reactions in the waste drum.

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (methanol or acetone) before discarding the container. Add rinsate to the liquid waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (2025). Compound Summary: 2-(1-ethyl-1h-pyrazol-4-yl)-3-methylbutanoic acid.[5] Retrieved October 26, 2025, from [Link]

Sources

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